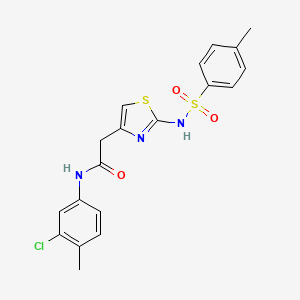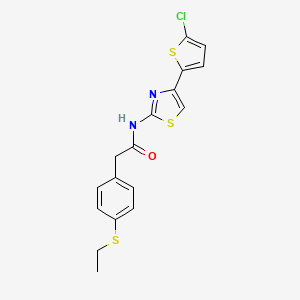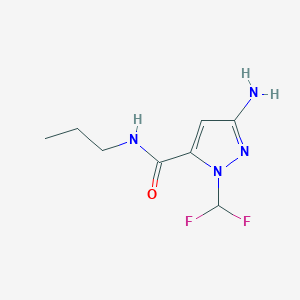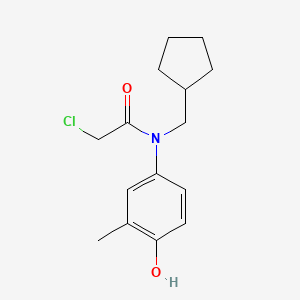![molecular formula C20H16N6O B2635457 3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 900875-63-0](/img/structure/B2635457.png)
3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines . These compounds are known for their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines starts from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones. The reaction of these compounds with phosphoryl chloride gives the corresponding 4-chloro-1H-pyrazolo[3,4-d]pyrimidines. These compounds are then treated with hydrazine hydrate at reflux temperature to give the hydrazino derivatives, which are subsequently cyclized to the titled compounds on heating with orthoesters in ethanol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones with phosphoryl chloride, followed by treatment with hydrazine hydrate and subsequent cyclization with orthoesters .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” could not be found in the available resources .科学的研究の応用
Imaging of Cerebral Adenosine A2A Receptors
One of the applications of compounds related to 3-(4-Methoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is in the field of neuroimaging. A derivative, specifically 2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant), was developed for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. This tracer was synthesized with high specific activity and purity, exhibiting favorable brain kinetics and distribution consistent with known A2ARs, especially with high uptake in the striatum, indicating its potential for cerebral A2AR imaging in a clinical setting (Zhou et al., 2014).
Heterocyclic Synthesis and Isomerization
The compound is also valuable in synthetic chemistry, particularly in the synthesis and isomerization of heterocyclic compounds. The synthesis and structural characterization of various derivatives, including pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine and its isomers, have been reported. These derivatives were obtained through reactions under specific conditions, demonstrating the compound's utility as a building block in the synthesis of heterocyclic compounds. This is evidenced by studies that have synthesized a range of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives, showcasing the versatility and reactivity of this chemical framework (Rashad et al., 2014), (Harb et al., 2005).
Pharmaceutical and Biochemical Applications
In pharmaceutical research, derivatives of this compound have been synthesized and evaluated for various biological activities, including anticancer and antimicrobial properties. For instance, compounds synthesized from reactions involving this chemical structure have been tested for their antitumor activity against specific cell lines, indicating potential applications in cancer therapy (Abdelhamid et al., 2016). Additionally, some derivatives have shown promising antimicrobial activity, suggesting their use as antimicrobial agents (Elmaati, 2002).
将来の方向性
特性
IUPAC Name |
5-(4-methoxyphenyl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-13-5-3-4-6-17(13)26-19-16(11-22-26)20-24-23-18(25(20)12-21-19)14-7-9-15(27-2)10-8-14/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGRNWVKJPDJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
![2-(4-fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2635377.png)


![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)



![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)

![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)
